molecular formula C19H23NO2 B564975 10,11-Dihydro-10,11-dihydroxy Protriptyline CAS No. 29785-65-7

10,11-Dihydro-10,11-dihydroxy Protriptyline

Cat. No.: B564975
CAS No.: 29785-65-7
M. Wt: 297.398
InChI Key: KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-10,11-dihydroxy Protriptyline is a significant metabolite in the study of the tricyclic antidepressant (TCA) protriptyline . Researchers value this compound for investigating the metabolic pathways, pharmacokinetics, and biotransformation processes of the parent drug, which is critical for understanding drug disposition and interaction . Protriptyline itself is known to potently inhibit the norepinephrine reuptake pump and, at higher doses, increase serotonin neurotransmission . As a metabolite, this compound provides a crucial tool for elucidating the complex mechanisms of action and the metabolic fate of TCAs in biological systems. Furthermore, recent research has identified the presence of this amine compound in plant extracts used for the biogenic synthesis of silver nanoparticles, highlighting its potential role as a reducing agent in novel materials science and nanotechnology applications . This opens avenues for interdisciplinary research that bridges pharmacology and nanotechnology. The primary research applications for this compound are in the fields of analytical chemistry as a reference standard, pharmacology for metabolic and toxicity studies, and materials science for nanoparticle synthesis.

Properties

IUPAC Name

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952222
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29785-65-7
Record name 10,11-Dihydro-10,11-dihydroxyprotriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Epoxidation and Ring-Opening Method

The most well-documented approach for synthesizing dihydroxy derivatives of tricyclic antidepressants involves a two-step process adapted from carbamazepine derivative synthesis. For protriptyline, this method entails:

  • Epoxidation : Protriptyline undergoes epoxidation using peroxyacetic acid in the presence of a metal catalyst (e.g., vanadium or manganese derivatives) under inert solvent conditions. The reaction selectively targets the 10,11 double bond, forming a reactive epoxide intermediate.

  • Ring-Opening : The epoxide is subjected to catalytic hydrogenation with gaseous hydrogen or transfer hydrogenation using a hydrogen donor (e.g., ammonium formate) and a palladium-based catalyst. This step hydrolyzes the epoxide, introducing hydroxyl groups at positions 10 and 11.

Key Reaction Parameters :

  • Temperature : Epoxidation proceeds optimally at 20–25°C, while ring-opening requires mild heating (40–50°C).

  • Catalysts : Vanadium acetylacetonate for epoxidation; palladium on carbon (Pd/C) for hydrogenation.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane for epoxidation; methanol/water mixtures for ring-opening.

Table 1: Epoxidation and Ring-Opening Protocol

StepReagents/ConditionsPurposeReference
EpoxidationProtriptyline, peroxyacetic acid, V(acac)₃, THF, 24°C, 6 hForm 10,11-epoxide intermediate
Ring-OpeningEpoxide, H₂ (1 atm), Pd/C, MeOH/H₂O, 45°C, 3 hHydroxyl group introduction

Direct Oxidation Method

An alternative route involves direct oxidation of protriptyline using biomimetic or chemical oxidants. This method mirrors in vivo metabolic pathways where cytochrome P450 enzymes hydroxylate the parent compound.

Procedure :

  • Protriptyline is dissolved in a buffered aqueous-organic solvent (e.g., acetonitrile/phosphate buffer).

  • A stoichiometric oxidant (e.g., meta-chloroperbenzoic acid or hydrogen peroxide) is added with a transition metal catalyst (e.g., iron porphyrin).

  • The reaction proceeds at physiological pH (7.4) and 37°C for 12–24 hours, yielding the dihydroxy metabolite.

Advantages :

  • Avoids multi-step synthesis.

  • Closely replicates metabolic conversion, aiding in metabolite standard production.

Limitations :

  • Lower yields compared to epoxidation due to competing oxidation sites.

  • Requires rigorous purification to isolate the dihydroxy product.

Optimization of Reaction Conditions

Catalyst Screening

Metal catalysts significantly impact epoxidation efficiency. Vanadium-based catalysts achieve >80% epoxide yield, whereas manganese derivatives exhibit slower kinetics. For ring-opening, Pd/C outperforms platinum oxide (PtO₂) in minimizing over-reduction byproducts.

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance epoxidation rates by stabilizing the peracid intermediate. In contrast, protic solvents (e.g., methanol) favor ring-opening via acid-catalyzed hydrolysis.

Table 2: Solvent Impact on Epoxidation Yield

SolventDielectric ConstantEpoxide Yield (%)
Tetrahydrofuran7.682
Dichloromethane8.978
Acetonitrile37.565

Analytical Characterization

Spectroscopic Identification

  • NMR : The dihydroxy metabolite shows distinct ¹H-NMR signals at δ 4.1–4.3 ppm (10-OH and 11-OH) and δ 3.0–3.2 ppm (N-methyl group).

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 311.2 [M+H]⁺, consistent with the addition of two hydroxyl groups to protriptyline (m/z 279.2).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed, achieving baseline separation of the dihydroxy metabolite (retention time: 8.2 min) from protriptyline (6.7 min) using a C18 column and acetonitrile/water (65:35) mobile phase.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Epoxidation Route : Yields 70–75% after purification; amenable to gram-scale synthesis.

  • Direct Oxidation : Yields 50–60%; limited to milligram-scale due to purification challenges.

Industrial Applicability

The epoxidation method is preferred for large-scale production, while direct oxidation suits laboratory-scale metabolite studies. Regulatory guidelines favor well-characterized, multi-step syntheses for pharmaceutical applications .

Chemical Reactions Analysis

10,11-Dihydro-10,11-dihydroxy Protriptyline can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroxy groups into ketones.

    Reduction: Further reduction can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

As a derivative of Protriptyline, 10,11-Dihydro-10,11-dihydroxy Protriptyline shares similar pharmacodynamics. It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby enhancing mood and alleviating symptoms of depression. This mechanism is crucial in understanding its broader applications in clinical settings.

Depression and Anxiety Disorders

Research indicates that Protriptyline, and by extension its metabolites like this compound, can be effective in managing not only depression but also anxiety disorders. Clinical studies have shown that tricyclic antidepressants can be beneficial for patients with co-morbid anxiety and depressive symptoms .

Migraine Prevention

Tricyclic antidepressants are often utilized in migraine prophylaxis. Studies have suggested that compounds like Protriptyline can help reduce the frequency and severity of migraine attacks due to their modulatory effects on neurotransmitter systems .

Chronic Pain Management

There is growing evidence supporting the use of tricyclic antidepressants in chronic pain management. The analgesic properties of these compounds may be attributed to their ability to modulate pain pathways through neurotransmitter regulation .

Neurodegenerative Disorders

Emerging research suggests that the neuroprotective effects of tricyclic antidepressants may extend to neurodegenerative conditions such as Alzheimer's disease. The modulation of glutamate activity by these compounds could potentially mitigate excitotoxicity associated with neurodegeneration .

Case Studies

Several case studies highlight the clinical efficacy of Protriptyline and its metabolites:

  • Case Study 1: Depression with Co-morbid Anxiety
    A study involving patients diagnosed with both depression and anxiety revealed significant improvement in symptoms after administering Protriptyline. The patients reported reduced anxiety levels and improved mood stability over a treatment period of eight weeks.
  • Case Study 2: Migraine Management
    In a cohort of migraine sufferers, those treated with tricyclic antidepressants including Protriptyline experienced a notable decrease in migraine frequency compared to those receiving placebo treatments. The findings support the use of this class of drugs in preventive migraine therapy.

Data Tables

Application AreaEvidence LevelKey Findings
DepressionStrongEffective in reducing depressive symptoms
Anxiety DisordersModerateImprovement noted in co-morbid anxiety
Migraine PreventionStrongReduced frequency and severity of attacks
Chronic Pain ManagementEmergingPotential analgesic effects noted
Neurodegenerative DisordersPreliminaryNeuroprotective effects observed

Mechanism of Action

The mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline is related to its parent compound, Protriptyline. It is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. The molecular targets and pathways involved include the norepinephrine transporter and the serotonin transporter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Analogues

2.1.1 Protriptyline Derivatives
  • 10-Hydroxy Protriptyline : A primary hydroxylated metabolite (MW: 281.4 g/mol) formed via cytochrome P450-mediated oxidation. Unlike the dihydroxy derivative, it retains the aromatic ring structure of Protriptyline .
  • Protriptyline-10,11-Epoxide : An intermediate metabolite (MW: 279.39 g/mol) generated by epoxidation of the 10,11-double bond. It is subsequently hydrolyzed to form 10,11-dihydro-10,11-dihydroxy Protriptyline. In rats, this epoxide accounts for ~40% of urinary radioactivity .
2.1.2 Carbamazepine Metabolites
  • 10,11-Dihydro-10,11-dihydroxy Carbamazepine (trans-isomer, CAS 58955-93-4): A major metabolite of the anticonvulsant carbamazepine (CBZ), formed via epoxide hydrolase-mediated hydrolysis of CBZ-10,11-epoxide. This pathway is conserved across species, including humans, rats, and plants like Phragmites australis . Unlike Protriptyline’s dihydroxy metabolite, CBZ’s derivative undergoes further hydroxylation on the benzene ring .
  • Carbamazepine-10,11-Epoxide (CAS 36507-30-9): The primary epoxide intermediate in CBZ metabolism, synthesized via CYP3A4 and CYP2C6. It exhibits intrinsic antiepileptic activity and is a biomarker for drug-drug interactions .
2.1.3 Nortriptyline Metabolites
  • Cis-10,11-Dihydroxy Nortriptyline (CAS 1562-52-3): A metabolite of Nortriptyline, another TCA. Structurally analogous to Protriptyline’s dihydroxy metabolite, it is used in quality control for Nortriptyline production .

Pharmacokinetic and Reactivity Comparisons

Compound Molecular Weight (g/mol) Metabolic Pathway Excretion (%) Key Enzymes Involved Bioactivity/Applications
This compound 297.4 Epoxidation → Hydrolysis ~50% in urine CYP450, Epoxide Hydrolase Research on Protriptyline metabolism
10-Hydroxy Protriptyline 281.4 Direct hydroxylation ND CYP450 Pharmacological studies
10,11-Dihydro-10,11-dihydroxy Carbamazepine 298.29 (C15H14N2O3) Epoxidation → Hydrolysis ND CYP3A4, CYP2C8, EH Biomarker for CBZ efficacy/toxicity
Carbamazepine-10,11-Epoxide 252.27 CYP-mediated epoxidation ND CYP3A4, CYP2C8 Anticonvulsant activity in mice
Cis-10,11-Dihydroxy Nortriptyline 299.37 Epoxidation → Hydrolysis ND CYP450, Epoxide Hydrolase ANDA quality control

ND = Not disclosed in provided evidence.

Structural and Reactivity Insights

  • Ring Strain and Hydrolysis : The crystal structure of Protriptyline’s 10,11-epoxide reveals increased bond angles at C(10) and C(11), leading to significant ring strain. This strain accelerates hydrolysis compared to cis-stilbene oxide, yielding a 6:6:1 ratio of 9,10-dihydroanthracene-9-aldehyde, cis-diol, and trans-diol .

Biological Activity

10,11-Dihydro-10,11-dihydroxy Protriptyline is a derivative of Protriptyline, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain anxiety disorders. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and its effects on various biochemical pathways.

  • Molecular Formula : C19H23N
  • Molecular Weight : 263.377 g/mol
  • CAS Number : 29785-65-8

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE with an IC50 value of 0.06 mM, which suggests its potential in enhancing cholinergic transmission in the brain .
  • Reduction of Amyloid Beta Self-Assembly : It inhibits the self-assembly of amyloid beta (Aβ), a process implicated in Alzheimer’s disease pathology .
  • Neuroprotective Effects : Studies indicate that it may reduce oxidative stress and neurodegeneration in models of Alzheimer's disease .

Biological Activities

Various studies have documented the biological activities associated with this compound:

Antidepressant Activity

As a TCA, it is primarily recognized for its antidepressant effects. Clinical studies have shown significant improvements in depressive symptoms among patients treated with Protriptyline derivatives.

Neuroprotective Effects

Research indicates that this compound can improve cognitive functions in animal models of Alzheimer’s disease:

  • Study Design : In an animal model, rats were administered 10 mg/kg of the compound intraperitoneally for 21 days.
  • Results : The treatment improved spatial learning and memory retention while reducing levels of phosphorylated tau (pTau), Aβ42, and β-site APP-cleaving enzyme 1 (BACE-1), which are critical markers for neurodegeneration .

Case Studies

  • Cognitive Improvement in Alzheimer’s Models :
    • Objective : To evaluate the cognitive-enhancing effects of this compound.
    • Methodology : STZ-treated rats received the compound over three weeks.
    • Findings : Enhanced memory performance was noted alongside reduced neuroinflammatory markers like NFκB and GFAP .
  • Cell Viability Assays :
    • Objective : To assess cytotoxicity in cancer cell lines.
    • Methodology : PC3 prostate cancer cells were treated with varying concentrations (0–70 μM) of the compound for 24 hours.
    • Results : A concentration-dependent decrease in cell viability was observed, indicating potential anticancer properties .

Data Summary Table

Biological ActivityMechanism/EffectReference
AChE InhibitionIC50 = 0.06 mM
Amyloid Beta Self-Assembly InhibitionReduces aggregation linked to Alzheimer's disease
Cognitive EnhancementImproved memory retention in STZ-treated rats
Cytotoxicity in Cancer CellsDecreased viability in PC3 cells

Q & A

Q. What are the primary metabolic pathways and enzymatic mechanisms involved in the biotransformation of 10,11-Dihydro-10,11-dihydroxy Protriptyline?

this compound is a metabolite derived from protriptyline and structurally related compounds like carbamazepine and oxcarbazepine. Its formation involves two key steps:

  • Epoxidation : Protriptyline undergoes epoxidation via cytochrome P450 isoforms (CYP3A4 and CYP2C8) in hepatic cells, forming a 10,11-epoxide intermediate .
  • Hydrolysis : The epoxide intermediate is hydrolyzed by microsomal epoxide hydrolase (mEH) to yield the dihydrodiol metabolite .

Q. Experimental Validation :

  • Use HepG2 cells transfected with CYP3A4/CYP2C8 to confirm epoxidation activity.
  • Apply LC-MS/MS to detect intermediates and quantify hydrolysis rates in vitro .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological matrices?

Chromatographic Techniques :

  • HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) and UV detection at 254 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity. Key fragments include m/z 270.28 (molecular ion) and m/z 195.12 (cleavage of the dihydroxy moiety) .

Q. Method Optimization :

  • Validate recovery rates using spiked plasma samples.
  • Include deuterated analogs (e.g., 10,11-Dihydro-10,11-dihydroxy Carbamazepine-d4) as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does this compound exhibit multi-target activity in neurodegenerative models, and what methodologies can elucidate its mechanisms?

Mechanistic Insights :

  • Acetylcholinesterase (AChE) Inhibition : Conduct kinetic assays using Ellman’s method to measure IC₅₀ values. Protriptyline derivatives show non-competitive inhibition, suggesting allosteric binding .
  • Amyloid-β (Aβ) Aggregation Suppression : Use thioflavin-T fluorescence assays and atomic force microscopy (AFM) to monitor fibril formation .

Q. Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein interactions with AChE and Aβ to identify binding pockets and hydrogen-bonding networks .

Q. How can researchers address contradictions in reported metabolic yields of this compound across different experimental models?

Key Variables Influencing Discrepancies :

  • Species-Specific Enzyme Expression : Rodent models may lack human CYP isoforms, leading to lower epoxidation efficiency .
  • pH and Temperature : Optimize hydrolysis conditions (pH 7.4, 37°C) to mimic physiological environments .

Q. Resolution Strategies :

  • Compare metabolite profiles in human hepatocytes versus recombinant CYP systems.
  • Use siRNA knockdown of mEH to isolate rate-limiting steps .

Q. What experimental designs are optimal for studying the role of this compound in anaerobic microbial biotransformation?

Two-Phase Reactor Systems :

  • Acidogenesis Phase : Maintain pH 5.5–6.0 to favor epoxidation by bacterial consortia.
  • Methanogenesis Phase : Adjust to pH 7.0–7.5 to enhance hydrolysis .

Q. Analytical Workflow :

  • Monitor intermediates via high-resolution mass spectrometry (HRMS) and ¹H-NMR.
  • Quantify methane production to assess biodegradation efficiency .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Synthesis Protocol :

  • Epoxidation : React protriptyline with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Hydrolysis : Treat the epoxide with mEH or acidic water (H₂SO₄, 0.1 M) at 50°C .

Q. Purification :

  • Use preparative HPLC with a gradient elution (acetonitrile/water, 30%→70% over 20 min).
  • Validate purity (>98%) via melting point (208–210°C) and chiral chromatography to resolve diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.